molecular formula C6H7BrN2O B1602469 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone CAS No. 750556-81-1

2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone

Cat. No. B1602469
M. Wt: 203.04 g/mol
InChI Key: ONYYYUJTGNBSSD-UHFFFAOYSA-N
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Description

“2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a compound that belongs to the class of halogenated heterocycles . It is a solid substance with an empirical formula of C4H5BrN2 and a molecular weight of 161.00 . It is used in the synthesis of various compounds, including N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . It is an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has been used in the synthesis of various compounds. For example, it can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine . It can also be used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene, a ligand which can form bimetallic platinum(II) complex with potent cytotoxic activity .


Physical And Chemical Properties Analysis

“2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a solid substance with a refractive index of n20/D 1.5440 (lit.), a boiling point of 172 °C (lit.), and a density of 1.649 g/mL at 25 °C (lit.) .

Scientific Research Applications

“2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a chemical compound that has applications in various scientific fields . Here are some of the applications:

  • Pharmaceuticals : This compound is used in the pharmaceutical industry . Imidazole, a part of this compound, is a key component of many drugs due to its broad range of chemical and biological properties . For example, it’s found in drugs like clemizole (an antihistaminic agent), etonitazene (an analgesic), and omeprazole (an antiulcer medication) .

  • Drug Candidates : It’s also used in the development of new drug candidates . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

  • Transition Metal Catalysts : This compound serves as ligands for transition metal catalysts . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

  • Molecular Functional Materials : It’s used in the creation of other molecular functional materials .

  • Synthesis of Imidazoles : “2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone” can be used in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Irrit. 2 . The safety precautions include avoiding ingestion, skin contact, and eye contact . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .

properties

IUPAC Name

2-bromo-1-(1-methylimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYYYUJTGNBSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591678
Record name 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone

CAS RN

750556-81-1
Record name 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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